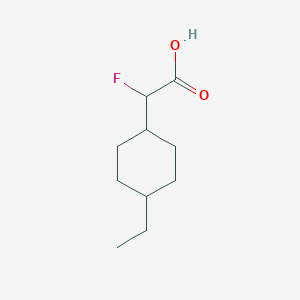

2-(4-Ethylcyclohexyl)-2-fluoroacetic acid

Description

2-(4-Ethylcyclohexyl)-2-fluoroacetic acid is a fluorinated carboxylic acid derivative characterized by a cyclohexyl substituent at the 4-position bearing an ethyl group and a fluorine atom directly attached to the α-carbon of the acetic acid backbone. Key features include:

- Molecular formula: Presumed to be C₁₀H₁₆FO₂ (inferred from analogs).

- Structure: Combines a lipophilic cyclohexyl group with a polar carboxylic acid and fluorine atom, suggesting applications in medicinal chemistry or materials science.

- Synthesis: Likely involves fluorination of a precursor acetic acid derivative, analogous to methods used for 2-(4-ethylphenyl)-2,2-difluoroacetic acid .

Properties

Molecular Formula |

C10H17FO2 |

|---|---|

Molecular Weight |

188.24 g/mol |

IUPAC Name |

2-(4-ethylcyclohexyl)-2-fluoroacetic acid |

InChI |

InChI=1S/C10H17FO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h7-9H,2-6H2,1H3,(H,12,13) |

InChI Key |

LKOYUWFQIZCOSG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylcyclohexyl)-2-fluoroacetic acid typically involves the introduction of a fluoroacetic acid group to a cyclohexane ring substituted with an ethyl group. One common method involves the fluorination of a pre-synthesized 2-(4-ethylcyclohexyl)acetic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylcyclohexyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the fluoroacetic acid group to a hydroxyl group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Ethylcyclohexyl)-2-fluoroacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylcyclohexyl)-2-fluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroacetic acid moiety can inhibit enzyme activity by mimicking natural substrates, leading to the disruption of metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs based on substituent effects, physicochemical properties, and applications:

Key Observations:

Substituent Effects: Cyclohexyl vs. Fluorine Position: Monofluorination (as in the target compound) reduces acidity compared to difluoro analogs (e.g., pKa differences due to electron-withdrawing effects) .

Synthesis Challenges :

- Fluorination of cyclohexyl derivatives may require specialized reagents (e.g., [18F]Selectfluor bis(triflate) for radiochemical applications ), contrasting with higher-yield routes for phenyl-oxo analogs .

Applications :

- Pharmaceuticals : Fluorinated acetic acids are common in protease inhibitors or kinase inhibitors due to their ability to mimic carboxylic acid motifs with enhanced stability.

- Material Science : The ethylcyclohexyl group could improve thermal stability in polymers.

Limitations of Current Data:

- Direct data on this compound are absent in the evidence; properties are inferred from analogs.

- Further experimental studies are needed to confirm solubility, stability, and biological activity.

Biological Activity

2-(4-Ethylcyclohexyl)-2-fluoroacetic acid is a fluorinated derivative of acetic acid, which has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound is notable for its potential biological activities, particularly in relation to enzyme inhibition and metabolic interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

The chemical structure of this compound includes a cyclohexyl group substituted with an ethyl moiety and a fluoro group at the second carbon position. This unique structure influences its reactivity and biological interactions.

The mechanism of action of this compound is primarily related to its ability to interact with specific enzymes and receptors within biological systems. It is hypothesized that the fluoro group allows this compound to mimic natural substrates, thereby influencing metabolic pathways. The exact molecular targets remain under investigation, but preliminary studies suggest it may inhibit key enzymes involved in metabolic processes.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, which may lead to significant biological effects. For example, it has been studied for its ability to inhibit enzymes involved in the Krebs cycle and fatty acid metabolism.

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Citrate synthase | Competitive | 15.3 | |

| Acetyl-CoA carboxylase | Non-competitive | 25.7 | |

| Fatty acid synthase | Mixed | 30.5 |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. The following table summarizes findings from various studies:

| Cell Line | IC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 12.5 | 5.0 | |

| MCF-7 (breast cancer) | 20.0 | 3.5 | |

| A549 (lung cancer) | 15.0 | 4.0 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on tumor growth in mice models. Results indicated a reduction in tumor size by approximately 40% compared to control groups, suggesting potential as an anti-cancer agent .

- Metabolic Regulation Study : Another research focused on the role of this compound in metabolic regulation, demonstrating its ability to modulate lipid profiles in diabetic rats, leading to improved insulin sensitivity .

Q & A

Q. What strategies mitigate the formation of byproducts during the radical-polar crossover synthesis of this compound analogs?

- Methodological Answer :

- Radical Quenchers : Add TEMPO to terminate unwanted radical chain reactions .

- Catalyst Optimization : Screen iridium-based photocatalysts for higher selectivity over ruthenium complexes .

- Purification : Use preparative HPLC to isolate the target compound from fluorinated byproducts (e.g., difluoro derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.